molecular formula C15H12F3NO2S B2903276 Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone CAS No. 2034471-45-7

Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone

Cat. No. B2903276
CAS RN: 2034471-45-7
M. Wt: 327.32
InChI Key: MTYJACFNTNDGIG-UHFFFAOYSA-N
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Description

“Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone” is a complex organic compound that contains several functional groups. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . Attached to this furan ring is a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains a trifluoromethyl group attached to a phenyl ring .


Molecular Structure Analysis

The presence of the furan and thiazolidine rings in the compound means it is likely to be planar around these rings. The aromaticity of the furan ring and the presence of the heteroatoms (oxygen in furan and nitrogen and sulfur in thiazolidine) will have significant effects on the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The furan ring is aromatic and may undergo electrophilic aromatic substitution. The thiazolidine ring might be involved in reactions with electrophiles or could undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar functional groups and the aromatic ring might make it relatively high melting point and boiling point compared to non-aromatic compounds of similar size .

Scientific Research Applications

Antifungal Applications

Furan derivatives have been found to inhibit the growth of yeast-like fungi such as Candida albicans. This suggests that compounds like Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone could potentially be used in antifungal treatments or as a starting point for developing new antifungal agents .

Cytotoxicity Studies

These compounds have also been used in cytotoxicity studies, such as MTT assays, to measure their effects against cell lines like A549. This indicates their potential use in cancer research, particularly in evaluating the cytotoxic effects of new therapeutic agents .

Chemical Transformations

The presence of multiple electrophilic and nucleophilic sites in furan-containing compounds makes them suitable for various chemical transformations. These transformations can yield diverse alicyclic or heterocyclic products, which are valuable in synthetic chemistry for creating new molecules .

Antibacterial Activity

Furan derivatives have been synthesized and studied for their antibacterial activity. For instance, nitrofurantoin analogues containing furan scaffolds have shown promise as antibacterial agents. This points to the possibility of using Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone in the design and synthesis of new antibacterial drugs .

Pharmaceuticals and Agrochemicals

Furan is a key starting material for various industries, including pharmaceuticals and agrochemicals. Its derivatives are used to produce a wide range of products in these fields, suggesting that the compound could have applications in drug development and agricultural chemicals .

Future Directions

The study of such compounds can lead to the development of new synthetic methods and potentially to the discovery of new drugs. The presence of multiple functional groups in one molecule makes it a potentially interesting target for synthetic chemists .

properties

IUPAC Name

furan-3-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2S/c16-15(17,18)12-3-1-10(2-4-12)14-19(6-8-22-14)13(20)11-5-7-21-9-11/h1-5,7,9,14H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYJACFNTNDGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=COC=C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone

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